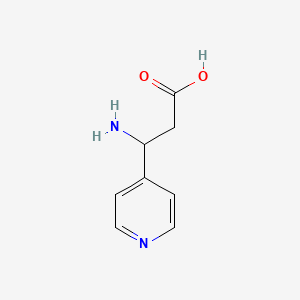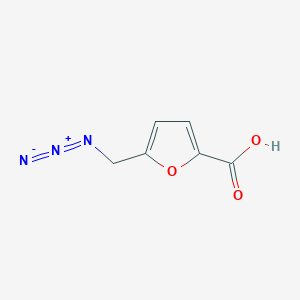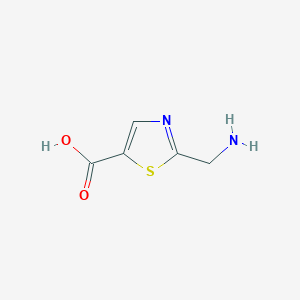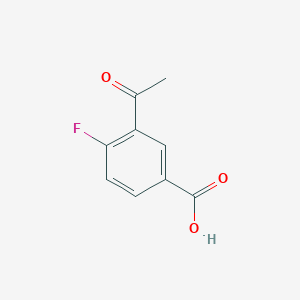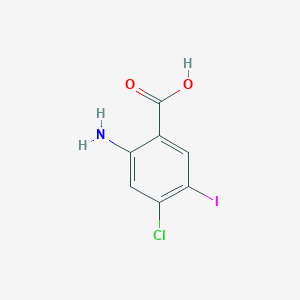![molecular formula C12H14N2O2 B1291659 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol CAS No. 1251268-90-2](/img/structure/B1291659.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C12H14N2O2 . It is a complex organic compound that falls under the category of benzoxazoles .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H14N2O2 . The exact structural details aren’t available in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density aren’t specified in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. For instance, certain benzoxazole compounds have shown high efficacy against Gram-positive bacteria like Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. They also exhibit potent antifungal activity against strains like Candida albicans and Aspergillus niger . The presence of electron-withdrawing groups in these compounds can significantly improve their antimicrobial activity .
Anticancer Activity
Another critical area of application for benzoxazole derivatives is in anticancer research . These compounds have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have demonstrated promising results. The anticancer activity is often measured by comparing the IC50 values of these compounds with standard drugs like 5-fluorouracil . The structural features of benzoxazole derivatives play a crucial role in their efficacy as potential anticancer agents.
Anti-Inflammatory Properties
Benzoxazole derivatives are also recognized for their anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them potential candidates for treating inflammatory diseases . The anti-inflammatory activity is often attributed to the inhibition of specific enzymes involved in the inflammatory process.
Antihistamine Effects
These compounds have shown antihistamine properties , which could be beneficial in treating allergic reactions. Antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms . Benzoxazole derivatives could offer a new class of antihistamines with potentially improved efficacy and safety profiles.
Antiparkinson Activity
Benzoxazole derivatives have been explored for their potential use in treating Parkinson’s disease . They may exert their effects by modulating dopaminergic pathways or providing neuroprotective effects against the degeneration of dopaminergic neurons .
Hepatitis C Virus Inhibition
The inhibition of the Hepatitis C virus (HCV) is another notable application of benzoxazole derivatives. These compounds can interfere with the life cycle of HCV, potentially leading to the development of new antiviral drugs .
Eigenschaften
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFTSYHCMTUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)


![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)


